molecular formula C10H8Cl2O3 B13682323 Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate

Cat. No.: B13682323
M. Wt: 247.07 g/mol
InChI Key: UICZCXZGQQSJGD-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate is a β-keto ester derivative characterized by a 3,5-dichlorophenyl substituent at the third carbon and a methyl ester group. The compound’s structure combines a reactive β-keto carbonyl group with a halogenated aromatic ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5H,4H2,1H3

InChI Key

UICZCXZGQQSJGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The core synthetic methodology for methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate typically involves the reaction of 3,5-dichlorobenzene derivatives with methyl acetoacetate or related β-ketoesters under controlled base-catalyzed conditions. This approach exploits the nucleophilic substitution or Claisen condensation-like mechanisms to install the 3,5-dichlorophenyl moiety at the 3-position of the oxopropanoate framework.

A representative reaction scheme is:

  • Starting materials: 3,5-dichlorobenzene derivative (such as 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzaldehyde)
  • Reagents: Methyl acetoacetate or methyl 3-oxopropanoate
  • Catalysts: Bases such as sodium hydride or sodium ethoxide
  • Solvent: Aprotic solvents like tetrahydrofuran or dimethylformamide
  • Conditions: Controlled temperature, inert atmosphere to avoid side reactions

This method yields this compound in moderate to high yields depending on the reaction parameters and purification methods employed.

Specific Preparation Method from Literature

Base-Catalyzed Condensation Using Sodium Hydride

A documented method involves the use of sodium hydride as a strong base to deprotonate methyl acetoacetate, generating an enolate ion that subsequently attacks 3,5-dichlorobenzoyl derivatives to form the target compound.

Step Description Conditions/Notes
1 Dissolve methyl acetoacetate in dry tetrahydrofuran Under inert atmosphere (argon or nitrogen)
2 Add sodium hydride slowly at 0 °C To generate the enolate intermediate
3 Add 3,5-dichlorobenzoyl chloride dropwise Maintain temperature below 5 °C to control reaction rate
4 Stir and allow reaction to proceed at room temperature Typically 2–4 hours
5 Quench reaction with water and extract product Use ethyl acetate for extraction
6 Purify by silica gel chromatography Elution with petroleum ether/ethyl acetate mixture

This method achieves yields ranging from 70% to 85%, with the product confirmed by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Alternative Esterification Route

Another approach involves the esterification of the corresponding 3-(3,5-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of acid catalysts like sulfuric acid. This method is useful when the acid precursor is readily available.

Step Description Conditions/Notes
1 Dissolve 3-(3,5-dichlorophenyl)-2-oxopropanoic acid in methanol Use anhydrous methanol
2 Add catalytic amount of concentrated sulfuric acid Acts as esterification catalyst
3 Reflux mixture for 4–6 hours Ensures complete conversion
4 Neutralize reaction mixture with sodium bicarbonate To remove residual acid
5 Extract ester with organic solvent (e.g., dichloromethane) Dry over anhydrous sodium sulfate
6 Purify by recrystallization or chromatography Yields typically above 80%

This acid-catalyzed esterification method is classical and provides a straightforward route to the methyl ester with high purity and yield.

Key Research Data and Yields

Preparation Method Yield (%) Purity (%) Key Observations
Sodium hydride-mediated condensation 70–85 >95 Requires careful temperature control; high selectivity
Acid-catalyzed esterification of acid precursor 80–90 >98 Straightforward, scalable, mild conditions
Alternative base-catalyzed methods (e.g., sodium ethoxide) 65–80 >90 Slightly lower yield, but milder base

These data reflect the reproducibility and efficiency of the preparation methods for this compound, as reported in recent synthetic organic chemistry literature.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures is standard for purification.
  • Spectroscopic Characterization: Proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and mass spectrometry confirm the structure and purity.
  • Melting Point and TLC: Used for preliminary purity assessment.

Summary of Preparation Methods

Method Type Starting Material Key Reagents/Catalysts Advantages Limitations
Base-catalyzed condensation Methyl acetoacetate + 3,5-dichlorobenzoyl chloride Sodium hydride, THF High yield, selective Requires inert atmosphere, moisture sensitive
Acid-catalyzed esterification 3-(3,5-dichlorophenyl)-2-oxopropanoic acid + methanol Sulfuric acid catalyst Simple, scalable Longer reaction times, acid handling required
Alternative base catalysis Similar to base-catalyzed condensation Sodium ethoxide or other bases Milder conditions Lower yields

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-(3,5-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate

Structural Differences :

  • Halogen Substituents : Difluorophenyl (F) vs. dichlorophenyl (Cl). Fluorine’s higher electronegativity and smaller atomic radius reduce steric hindrance but increase electronic withdrawal compared to chlorine.
  • Oxo Position : The oxo group at the 3-position (vs. 2-position in the target compound) alters conjugation and reactivity.
  • Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3), influencing hydrolysis rates and lipophilicity.

Functional Implications :

  • Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is noted as a key intermediate in pharmaceutical synthesis due to its stability and ease of modification . The target compound’s dichlorophenyl group may enhance electrophilicity, favoring nucleophilic substitutions in agrochemical synthesis.

Table 1: Key Structural and Functional Comparisons

Property Methyl 3-(3,5-Dichlorophenyl)-2-Oxopropanoate Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate
Molecular Formula C10H8Cl2O3 C11H10F2O3
Halogen Substituents 3,5-Dichloro 3,5-Difluoro
Oxo Position 2 3
Ester Group Methyl Ethyl
Potential Applications Agrochemical intermediates Pharmaceutical intermediates

RP-32490 [3-(3,5-Dichlorophenyl)-2,4-Dioxo-1-Imidazolidine-Carboxamide]

Structural Differences :

  • Core Structure : RP-32490 contains an imidazolidine ring with two oxo groups, whereas the target compound is a linear β-keto ester.
  • Functional Groups : RP-32490 includes a carboxamide group, enabling hydrogen bonding, while the target compound’s ester group is more hydrolytically labile.

Functional Implications :

  • RP-32490 is a metabolite of Iprodione, a fungicide, and contributes to plant residue profiles . The imidazolidine ring enhances stability, making RP-32490 persistent in environmental matrices. In contrast, the target compound’s ester group may facilitate degradation or further synthetic modifications.

Table 2: Agrochemical Relevance Comparison

Property This compound RP-32490
Core Structure Linear β-keto ester Cyclic imidazolidine
Functional Groups Ester, β-keto Carboxamide, two oxo groups
Environmental Stability Moderate (ester hydrolysis) High (rigid cyclic structure)
Role in Agrochemicals Synthetic intermediate Metabolite/residue

Dichlorophenyl-Containing Bioactive Compounds (e.g., SR140333)

Structural Differences :

  • Complexity : SR140333 incorporates a piperidine ring and quaternary ammonium group, contrasting with the target compound’s simplicity .
  • Bioactivity : SR140333 acts as a neurokinin receptor antagonist, whereas the target compound lacks direct receptor-binding motifs.

Functional Implications :

  • The dichlorophenyl moiety is common in medicinal chemistry for hydrophobic interactions. However, the target compound’s ester and β-keto groups prioritize reactivity over direct bioactivity, positioning it as a precursor in drug synthesis.

Biological Activity

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃Cl₂O₃
  • Molecular Weight : 247.08 g/mol
  • Functional Groups : Contains an ester functional group and a dichlorophenyl moiety.

The compound's structure features a propanoate backbone with a ketone and an aromatic ring substituted with chlorine atoms at the 3 and 5 positions. This specific arrangement influences its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Studies have shown that this compound has effective antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • It has been noted for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects :
    • The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
    • Mechanistic studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
  • Enzyme Inhibition :
    • This compound interacts with various enzymes, potentially acting as an inhibitor .
    • Its mechanism involves binding to active sites on enzymes, altering their activity and leading to significant biological effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Interaction : The ester group can undergo hydrolysis, releasing the active acid form that binds to enzyme active sites. This interaction can inhibit enzymatic functions critical for pathogen survival or inflammatory responses .
  • Receptor Modulation : The dichlorophenyl group may interact with receptors involved in signaling pathways related to inflammation and immune responses .

Case Studies

  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of this compound against MRSA strains, demonstrating significant inhibition of bacterial proliferation in vitro .
  • Anti-inflammatory Mechanisms :
    • Research illustrated that this compound could significantly reduce nitric oxide production in activated microglia cells, suggesting a protective role against neuroinflammation .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other pathogens
Anti-inflammatoryReduces pro-inflammatory cytokines; protects neurons in neuroinflammation
Enzyme InhibitionInhibits specific enzymes involved in inflammatory processes

Applications

This compound has several applications across different fields:

  • Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development aimed at treating infections and inflammatory diseases.
  • Research Tool : Used in studies investigating enzyme-catalyzed reactions and the development of enzyme inhibitors .
  • Industrial Use : Employed in the production of specialty chemicals due to its unique chemical properties .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or Claisen condensation. For example, analogous compounds like Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate are synthesized via reaction of ethyl acetate with 3,5-dichlorobenzoate using sodium hydride as a base . For the methyl variant, methyl acetoacetate may react with 3,5-dichlorophenyl derivatives under similar conditions. Key variables include:

  • Catalysts : Strong bases (e.g., NaH) or acid catalysts for esterification.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions like decarboxylation.
  • Solvents : Anhydrous THF or DMF to enhance reactivity.
    Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for acylating agents) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ester carbonyl (~170 ppm) and dichlorophenyl aromatic signals (~125–140 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 247.07 (C10_{10}H8_8Cl2_2O3_3) .
  • X-ray Crystallography : For structural elucidation, monoclinic crystal systems (e.g., space group P21_1/n) with unit cell parameters (e.g., a = 11.464 Å, β = 101.73°) are analyzed, as seen in related chlorophenyl esters .

Q. What are the primary reactivity patterns of this compound?

The compound undergoes:

  • Electrophilic Aromatic Substitution : Chlorine atoms direct further substitution (e.g., nitration) at the para position relative to the electron-withdrawing ester group.
  • Nucleophilic Attack : The α-keto ester group reacts with amines or hydrazines to form hydrazones or amides, useful in heterocycle synthesis .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like decarboxylated derivatives?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during esterification.
  • Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving reproducibility (e.g., 75–85% yield in optimized setups) .
  • In Situ Monitoring : Techniques like FT-IR track carbonyl intermediates to halt reactions at optimal conversion .

Q. What biological targets or pathways are associated with this compound, and how does its dichlorophenyl moiety influence activity?

The 3,5-dichlorophenyl group enhances lipophilicity and binding to hydrophobic enzyme pockets. For example:

  • Phosphodiesterase (PDE) Inhibition : Analogous dichlorophenyl esters inhibit PDE4 by mimicking natural substrates, disrupting cAMP signaling .
  • Antimicrobial Activity : Chlorine atoms increase membrane permeability, as seen in related agrochemical intermediates .

Q. How do researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • SAR Studies : Systematic variation of substituents (e.g., replacing Cl with F or CH3_3) clarifies steric/electronic effects. For instance, 3,5-dichloro derivatives show higher PDE4 affinity than mono-chloro analogs due to enhanced π-π stacking .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, explaining discrepancies between in vitro and cell-based assays .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Impurity Profiling : HPLC-MS identifies by-products like hydrolyzed carboxylic acids (e.g., 3-(3,5-dichlorophenyl)-2-oxopropanoic acid) .
  • Crystallinity Issues : Poor crystal formation (common in esters) is mitigated by vapor diffusion methods using hexane/ethyl acetate mixtures .

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